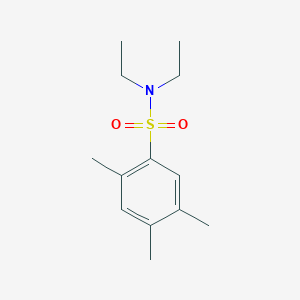
N-butyl-4-iodobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4-iodobenzenesulfonamide, also known as IBBS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. IBBS is a sulfonamide derivative that contains an iodine atom, making it a useful tool for labeling and imaging biological molecules. In
Aplicaciones Científicas De Investigación
N-butyl-4-iodobenzenesulfonamide has been used in a variety of scientific research applications, including protein labeling, imaging, and drug discovery. N-butyl-4-iodobenzenesulfonamide can be used to label proteins with an iodine atom, allowing for their visualization and tracking in biological systems. N-butyl-4-iodobenzenesulfonamide has also been used as a molecular imaging agent for positron emission tomography (PET) imaging. In addition, N-butyl-4-iodobenzenesulfonamide has been used in drug discovery as a tool for identifying potential drug targets.
Mecanismo De Acción
The mechanism of action of N-butyl-4-iodobenzenesulfonamide is related to its ability to label proteins with an iodine atom. When N-butyl-4-iodobenzenesulfonamide is added to a biological system, it reacts with proteins containing primary amines, forming a covalent bond between the protein and N-butyl-4-iodobenzenesulfonamide. This allows for the visualization and tracking of the labeled protein in biological systems.
Biochemical and Physiological Effects
N-butyl-4-iodobenzenesulfonamide has been reported to have low toxicity and minimal effects on biological systems. However, as with any chemical compound, caution should be taken when handling and using N-butyl-4-iodobenzenesulfonamide in laboratory settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-butyl-4-iodobenzenesulfonamide in lab experiments is its ability to label proteins with an iodine atom, allowing for their visualization and tracking in biological systems. N-butyl-4-iodobenzenesulfonamide also has high purity and yield when synthesized using the method described above. However, one limitation of using N-butyl-4-iodobenzenesulfonamide is its potential for non-specific labeling of proteins, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for research involving N-butyl-4-iodobenzenesulfonamide. One potential area of research is the development of new methods for protein labeling using N-butyl-4-iodobenzenesulfonamide. Another area of research could be the use of N-butyl-4-iodobenzenesulfonamide in drug discovery, particularly in identifying potential drug targets. Additionally, N-butyl-4-iodobenzenesulfonamide could be used in combination with other imaging agents to enhance the accuracy and specificity of imaging techniques. Overall, N-butyl-4-iodobenzenesulfonamide has the potential to be a valuable tool for scientific research in a variety of fields.
Métodos De Síntesis
The synthesis of N-butyl-4-iodobenzenesulfonamide involves the reaction of 4-iodobenzenesulfonyl chloride with butylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-butyl-4-iodobenzenesulfonamide. This method has been reported to yield high purity and yield of N-butyl-4-iodobenzenesulfonamide.
Propiedades
Nombre del producto |
N-butyl-4-iodobenzenesulfonamide |
|---|---|
Fórmula molecular |
C10H14INO2S |
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
N-butyl-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C10H14INO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 |
Clave InChI |
SIWLSZORFPCKCK-UHFFFAOYSA-N |
SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)I |
SMILES canónico |
CCCCNS(=O)(=O)C1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226344.png)





![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)


![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)
